molecular formula C9H7BrN2O2 B6353952 Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate CAS No. 1806517-50-9

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B6353952
CAS No.: 1806517-50-9
M. Wt: 255.07 g/mol
InChI Key: DHWXTUDTTDQFJO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate (CAS: 1806517-50-9) is a brominated benzimidazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . It is a heterocyclic compound featuring a fused benzene and imidazole ring system, substituted with a bromine atom at position 5 and a methyl ester group at position 5. This compound is characterized as a pale white to light brown solid, stored at 2–8°C under inert conditions to ensure stability. It exhibits high purity (≥99.25% via HPLC) and is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of N-heterocyclic drug candidates .

Properties

IUPAC Name

methyl 6-bromo-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWXTUDTTDQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate shares structural and functional similarities with several benzimidazole and indazole derivatives. Below is a detailed comparison:

Structural Isomers and Positional Variants

Compound Name Substituent Position/Structure Molecular Formula Molecular Weight (g/mol) Key Characteristics References
This compound Br at C5; COOMe at C7 C₉H₇BrN₂O₂ 255.07 High purity (99.25%), stable at 2–8°C, used in N-heterocyclic drug synthesis
Methyl 4-bromo-1H-benzo[d]imidazole-7-carboxylate Br at C4; COOMe at C7 C₉H₇BrN₂O₂ 255.07 Positional isomer; bromine substitution at C4 may alter reactivity in coupling reactions
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate Pyrimidine substituent at N1; COOMe at C7 C₁₉H₂₀N₄O₃ 376.39 Structural isomer with bulky N-alkylation; synthesized as a side product in antitubercular agent research
Methyl 4-bromo-1H-indazole-6-carboxylate Indazole core; Br at C4; COOMe at C6 C₉H₇BrN₂O₂ 255.07 Indazole derivative (vs. benzimidazole); distinct electronic properties and biological activity

Physicochemical Properties

  • Thermal Stability: Brominated benzimidazoles (e.g., this compound) generally exhibit higher thermal stability compared to non-halogenated analogs, as bromine enhances molecular rigidity .
  • Solubility : The methyl ester group improves solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating use in solution-phase reactions .

Biological Activity

Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest within the realm of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by its unique structure that includes a bromine atom and a carboxylate group. Its molecular formula is C10H8BrN2O2C_{10}H_{8}BrN_{2}O_{2}, with a molecular weight of approximately 269.09 g/mol. The presence of both bromine and carboxylate functionalities enhances its biological activity, allowing for interactions with multiple biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds within the benzimidazole class can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). The compound's mechanism of action includes inducing cell cycle arrest and apoptosis.

Case Study: Cytotoxicity in HepG2 Cells
A study assessed the cytotoxicity of this compound using an MTT assay. The results indicated an IC50 value of approximately 15 µM, which is comparable to established anticancer agents like doxorubicin.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HepG215Induces apoptosis, cell cycle arrest in G1 phase
HCT-11618Apoptotic signaling pathways
MCF-720Caspase activation

The biological activity of this compound can be attributed to its interaction with key cellular pathways. Notably, it has been shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Molecular docking studies suggest strong binding affinity to targets involved in cancer progression, including EGFR and mTOR pathways .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Derivatives like Sb12 (4-bromo-2-phenyl-1H-benzo[d]imidazole) are docked into EGFR kinase domains using AutoDock Vina to assess binding affinities (e.g., −8.2 kcal/mol for EGFR inhibition) .
  • ADMET analysis : SwissADME predicts moderate blood-brain barrier permeability (logBB < 0.3) and CYP2D6 inhibition risks for brominated analogs .

How should researchers address contradictory data in synthetic yields or spectral assignments for this compound?

Q. Advanced Research Focus

  • Yield discrepancies : Lower yields (e.g., 66% for Sb12 vs. 86% for Sb30) may arise from steric hindrance from substituents or incomplete cyclization. Optimize stoichiometry (e.g., 5 eq. reagents) and reaction time .
  • Spectral mismatches : Cross-validate with X-ray crystallography (e.g., C11H11BrN2O2 derivatives resolved at 0.84 Å resolution) or DFT-calculated NMR shifts .

What role does this compound play in drug discovery pipelines?

Q. Advanced Research Focus

  • Precursor utility : Serves as a scaffold for EGFR inhibitors. For example, coupling with 3-chloro-4-fluorophenylamine yields 4-bromo-N-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole-7-carboxamide, a candidate with anti-proliferative activity (IC₅₀: 1.2 µM in HCT-116 cells) .
  • SAR studies : Bromine at C5 enhances halogen bonding with kinase active sites, while ester groups improve solubility for in vitro assays .

What purification methods are effective for isolating this compound?

Q. Basic Research Focus

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities like unreacted diamino precursors .
  • Recrystallization : Methanol/water mixtures yield crystals with >95% purity .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

  • Temperature : Store at −20°C in amber vials to prevent ester hydrolysis or bromine loss .
  • Solvent compatibility : Stable in DMSO or DMF for >6 months but degrades in aqueous buffers (pH > 8) .

What strategies are employed to design derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., −NO₂ at C6) to increase electrophilicity for nucleophilic attack in target binding .
  • Prodrug modification : Ester hydrolysis to carboxylic acid derivatives improves pharmacokinetics (e.g., t₁/₂: 12 h vs. 3 h for methyl ester) .

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